Home > Products > Screening Compounds P25163 > Gatifloxacin mesylate
Gatifloxacin mesylate - 316819-28-0

Gatifloxacin mesylate

Catalog Number: EVT-355402
CAS Number: 316819-28-0
Molecular Formula: C20H26FN3O7S
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gatifloxacin Mesylate is the mesylate salt form of gatifloxacin, a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.
Overview

Gatifloxacin mesylate is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class, primarily used for its antibacterial properties. It is derived from gatifloxacin, which is characterized by its ability to inhibit bacterial DNA replication through targeting specific enzymes. Gatifloxacin mesylate is often employed in treating various bacterial infections, particularly those affecting the respiratory system and urinary tract.

Source and Classification

Gatifloxacin mesylate is classified as a fourth-generation fluoroquinolone antibiotic. It is synthesized from gatifloxacin, which itself is a fluorinated derivative of nalidixic acid. The compound's efficacy against a wide range of Gram-positive and Gram-negative bacteria makes it a valuable option in clinical settings.

Synthesis Analysis

Methods and Technical Details

Gatifloxacin mesylate can be synthesized through several methods, often involving the reaction of gatifloxacin with mesylate reagents. One common approach includes the following steps:

  1. Preparation of Gatifloxacin: Gatifloxacin is synthesized through a multi-step process starting from 7-(3-methylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid.
  2. Mesylation Reaction: The gatifloxacin compound undergoes mesylation, typically using mesyl chloride in the presence of a base such as triethylamine to form gatifloxacin mesylate.
  3. Purification: The product is purified through crystallization or chromatography to yield pure gatifloxacin mesylate.

The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Gatifloxacin mesylate has a complex molecular structure characterized by its fluorinated quinolone backbone. The molecular formula for gatifloxacin mesylate is C19H22F1N3O4SC_{19}H_{22}F_{1}N_{3}O_{4}S, with a molecular weight of approximately 405.45 g/mol.

The structural representation includes:

  • A fluorine atom at position 6.
  • A piperazinyl side chain at position 7.
  • A methoxy group contributing to its antibacterial activity.
Chemical Reactions Analysis

Reactions and Technical Details

Gatifloxacin mesylate participates in various chemical reactions that are significant for its functionality as an antibiotic:

  1. Formation of Metal Complexes: Gatifloxacin can form complexes with metal ions, enhancing its antibacterial properties. These complexes may exhibit improved activity against resistant bacterial strains.
  2. Degradation Pathways: Under certain conditions, gatifloxacin mesylate can undergo hydrolysis or oxidation, leading to inactive metabolites. Understanding these pathways is crucial for assessing drug stability in formulations.
Mechanism of Action

Process and Data

The mechanism of action of gatifloxacin mesylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. By binding to these enzymes, gatifloxacin prevents the supercoiling of DNA necessary for replication, leading to bacterial cell death.

The process can be summarized as follows:

  1. Binding: Gatifloxacin mesylate binds to the active site of DNA gyrase or topoisomerase IV.
  2. Inhibition: This binding inhibits the enzyme's ability to introduce negative supercoils into DNA.
  3. Cell Death: As a result, bacterial replication is halted, leading to cell death.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gatifloxacin mesylate typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: The melting point ranges around 150–155 °C.

Chemical Properties

  • Stability: Gatifloxacin mesylate shows stability under normal conditions but may degrade under extreme pH or temperature.
  • pH Sensitivity: The solubility and stability can vary significantly with changes in pH levels.
Applications

Scientific Uses

Gatifloxacin mesylate is primarily utilized in clinical settings for treating infections caused by susceptible bacteria. Its applications include:

  • Antibacterial Therapy: Effective against respiratory tract infections, urinary tract infections, and skin infections.
  • Research Applications: Utilized in studies exploring antibiotic resistance mechanisms due to its broad-spectrum activity.
  • Formulation Development: Employed in developing new drug formulations aimed at improving bioavailability and therapeutic efficacy.
Mechanistic Insights into Gatifloxacin Mesylate Antibacterial Activity

Enzymatic Inhibition Dynamics: DNA Gyrase and Topoisomerase IV Dual-Targeting

Gatifloxacin mesylate exerts its potent antibacterial effects through a sophisticated dual-targeting mechanism directed against two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes maintain chromosomal topology through precise DNA cleavage-rejoining reactions. DNA gyrase primarily introduces negative supercoils ahead of the replication fork, facilitating DNA unwinding during replication and transcription. Topoisomerase IV resolves interlinked daughter chromosomes post-replication (decatenation). Gatifloxacin functions as a "topoisomerase poison" by stabilizing transient enzyme-DNA cleavage complexes, converting these essential enzymes into cytotoxic DNA-damaging agents [2] [3].

The molecular mechanism involves reversible intercalation at the interface between specific amino acid residues (notably Ser83 and Asp87 in Escherichia coli GyrA) and the cleaved DNA duplex. This binding stabilizes the covalent topoisomerase-DNA intermediate, preventing DNA relegation. The trapped complexes create physical barriers to DNA and RNA polymerase progression, ultimately generating lethal double-strand DNA breaks. Crucially, gatifloxacin demonstrates near-equivalent inhibition potency against both DNA gyrase and topoisomerase IV in Streptococcus pneumoniae (IC~50~ = 13.8 μg/mL for topoisomerase IV versus 0.109 μg/mL for E. coli DNA gyrase), a characteristic termed "balanced dual-targeting" [2] [6] [7].

This balanced inhibition confers significant advantages:

  • Reduced Resistance Emergence: Mutations simultaneously reducing drug binding affinity in both targets are statistically improbable. Studies show gatifloxacin selects resistant mutants at substantially lower frequencies (3.7 × 10⁻⁹) compared to older fluoroquinolones like ciprofloxacin (>2.4 × 10⁻⁶) [5].
  • Broad-Spectrum Efficacy: Balanced targeting ensures efficacy across diverse bacterial pathogens where the primary target varies. DNA gyrase is typically the primary target in Gram-negative bacteria (e.g., E. coli, Pseudomonas aeruginosa), while topoisomerase IV is often the primary target in Gram-positive bacteria (e.g., S. pneumoniae, Staphylococcus aureus) [2] [3].
  • Overcoming Low-Level Resistance: Mutations in one target (e.g., parC in topoisomerase IV) can be partially overcome by the drug's retained high affinity for the alternative target (e.g., GyrA in DNA gyrase), maintaining therapeutic efficacy against strains resistant to other quinolones [5].

Structural Basis for Target Affinity: Quinolone Ring Modifications and Binding Kinetics

The exceptional antibacterial profile and dual-targeting capability of gatifloxacin mesylate are fundamentally rooted in its distinct chemical structure, particularly the strategic modifications at the C-8 position of the core quinolone nucleus. Unlike ciprofloxacin (C-8=H), gatifloxacin possesses a C-8 methoxy group (-OCH₃) [5] [6].

Table 1: Impact of the 8-Methoxy Group on Enzyme Inhibition and Antibacterial Activity (S. pneumoniae)

PropertyGatifloxacin (8-OMe)Ciprofloxacin (8-H)Fold Advantage (8-OMe vs 8-H)
Selection Frequency (Mutants)3.7 × 10⁻⁹>2.4 × 10⁻⁶~650-fold lower
Preferred Mutation SitegyrAparC-
MIC Wild-Type (μg/mL)0.390.782-fold lower
MIC parC Mutant (μg/mL)0.393.138-fold lower
MIC gyrA Mutant (μg/mL)0.781.562-fold lower
MIC gyrA/parC Dbl Mutant (μg/mL)3.13 - 6.2512.5 - 254-fold lower

Data compiled from [5] [6]

The 8-methoxy group profoundly influences target interactions and drug properties:

  • Enhanced Binding Affinity: The methoxy group provides steric bulk and potential for additional van der Waals contacts and hydrogen bonding within the quinolone binding pocket (Quinolone Resistance Determining Region - QRDR) of both DNA gyrase and topoisomerase IV. This leads to tighter binding and lower IC~50~ values compared to des-methoxy analogues like AM-1121 (C-8=H) [5] [6].
  • Altered Target Preference: The 8-methoxy group shifts the primary target preference in S. pneumoniae towards DNA gyrase. While ciprofloxacin primarily selects parC (topoisomerase IV) mutants first, gatifloxacin primarily selects gyrA (DNA gyrase) mutants first at significantly lower frequencies [5]. This shift is critical as mutations in the primary target are the first step towards high-level resistance.
  • Overcoming Target-Based Resistance: The structural optimization conferred by the 8-methoxy group significantly enhances activity against strains harboring mutations in gyrA and/or parC. As shown in Table 1, the MIC increase for gatifloxacin against single-step (parC or gyrA) and double-step (gyrA/parC) mutants is markedly lower (2-8 fold) compared to the increases seen with ciprofloxacin (4-32 fold) [5].
  • Improved Selectivity for Bacterial Enzymes: Crucially, the 8-methoxy modification enhances selectivity for bacterial type II topoisomerases over the human counterpart (topoisomerase IIα/β). Gatifloxacin exhibits an IC~50~ of 265 μg/mL against HeLa cell topoisomerase II, representing a selectivity ratio of >2,400-fold relative to E. coli DNA gyrase and >19-fold relative to S. aureus topoisomerase IV. This high selectivity underpins its favorable safety profile (prior to systemic withdrawal for dysglycemia unrelated to topoisomerase inhibition) [6].

The 7-(3-methylpiperazinyl) ring also contributes to broad-spectrum potency and favorable pharmacokinetics, while the cyclopropyl group at N-1 is a common feature optimizing DNA gyrase binding [1] [6].

Bactericidal vs. Bacteriostatic Effects in Stationary vs. Active Bacterial Growth Phases

Gatifloxacin mesylate is classified as a bactericidal agent, capable of killing bacteria rather than merely inhibiting their growth. However, its killing efficacy exhibits a complex relationship with bacterial metabolic activity and growth phase, distinguishing it from some other quinolones and most bacteriostatic agents like macrolides or tetracyclines [4] [7].

Table 2: Bactericidal Activity of Gatifloxacin Under Different Metabolic Conditions

Bacterial StateGatifloxacin ActivityCiprofloxacin/Trovafloxacin ActivityKey Findings
Actively Dividing CellsPotent KillingPotent KillingAll quinolones exhibit maximal bactericidal activity against replicating cells.
Non-Dividing Cells (Stationary Phase)Significant KillingGreatly Reduced KillingGatifloxacin retains substantial bactericidal efficacy against metabolically inactive S. aureus and E. coli.
Cells + Protein Synthesis Inhibitor (e.g., Chloramphenicol)Unaffected KillingReduced KillingGatifloxacin's bactericidal mechanism remains effective even when new protein synthesis is blocked.
Cells + RNA Synthesis Inhibitor (e.g., Rifampicin)Unaffected KillingReduced KillingGatifloxacin's killing is independent of ongoing RNA synthesis.

Data summarized from [7]

Mechanistic Basis for Growth Phase Independence:Traditional bactericidal quinolones like ciprofloxacin rely heavily on the "fork collision" model. Their primary mechanism involves stabilizing the topoisomerase-DNA complex, which acts as a physical barrier to the DNA replication fork during active DNA synthesis. Collision of the replication fork with this stabilized complex converts the single-strand break into a lethal double-strand break. Consequently, their killing efficacy is significantly diminished in non-replicating (stationary phase) bacteria where DNA replication forks are absent [4] [7].

Gatifloxacin, in contrast, demonstrates a more robust bactericidal effect independent of active replication or high metabolic activity. This unique property stems from:

  • Induction of Oxidative Stress: Evidence suggests gatifloxacin, more potently than older quinolones, triggers the production of reactive oxygen species (hydroxyl radicals) within bacterial cells. This oxidative damage pathway contributes significantly to cell death, particularly in non-dividing cells where replication fork collision is minimal [7].
  • Reduced Dependency on SOS Response: While quinolones generally induce the bacterial SOS DNA damage response, gatifloxacin's killing appears less reliant on the downstream events of this response compared to agents like ciprofloxacin. This explains why inhibiting protein or RNA synthesis (which can dampen the SOS response) does not antagonize gatifloxacin's bactericidal effect, unlike its effect on ciprofloxacin [7].
  • Enhanced Accumulation/Potency: The structural features of gatifloxacin, particularly the 8-methoxy group, may contribute to better penetration or retention within bacterial cells, even under less metabolically active states, ensuring sufficient intracellular concentration to induce lethal damage via multiple pathways [5] [7].

Resistance Implications:The ability of gatifloxacin to kill non-dividing cells and its reduced susceptibility to antagonism by protein/RNA synthesis inhibitors has critical clinical implications:

  • Biofilm Penetration: Biofilms contain large populations of slow-growing or dormant bacteria notoriously resistant to many antibiotics. Gatifloxacin's activity against non-dividing cells suggests potential utility in biofilm-associated infections, although clinical formulations (now primarily ophthalmic) limit this application [7].
  • Combination Therapy Flexibility: The lack of antagonism with bacteriostatic agents (which typically inhibit protein synthesis) theoretically allows for more flexible combination regimens, although clinical synergy studies are needed [4] [7].
  • Persistence Eradication: Persister cells, a subpopulation of dormant, multi-drug tolerant cells, contribute to chronic and relapsing infections. Gatifloxacin's mechanism offers a potential strategy to target these recalcitrant populations [7].

Table 3: Frequency of Mutant Selection in S. pneumoniae IID553 at MIC Concentration

FluoroquinoloneC-8 SubstituentMutation FrequencyPrimary Mutation Site
GatifloxacinMethoxy (-OCH₃)3.7 × 10⁻⁹gyrA
AM-1147Methoxy (-OCH₃)No mutants selected-
AM-1121Hydrogen (-H)>2.4 × 10⁻⁶parC
CiprofloxacinHydrogen (-H)>2.4 × 10⁻⁶parC

Data from [5]

Properties

CAS Number

316819-28-0

Product Name

Gatifloxacin mesylate

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid

Molecular Formula

C20H26FN3O7S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C19H22FN3O4.CH4O3S/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;1-5(2,3)4/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H3,(H,2,3,4)

InChI Key

PMMNVFFMFJMFDB-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CS(=O)(=O)O

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.